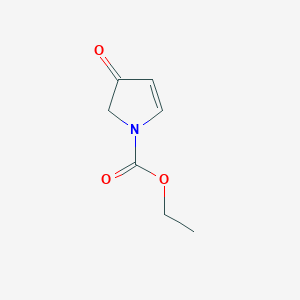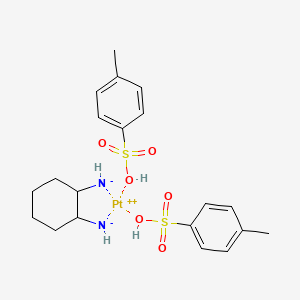
Platinum, (1,2-cyclohexanediamine-N,N')bis(4-methylbenzenesulfonato-O)-, (SP-4-2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is a platinum-based compound with the molecular formula C20H26N2O6PtS2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a platinum center coordinated with 1,2-cyclohexanediamine and 4-methylbenzenesulfonato ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) typically involves the reaction of platinum salts with 1,2-cyclohexanediamine and 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum salts in an appropriate solvent.
- Adding 1,2-cyclohexanediamine to the solution.
- Introducing 4-methylbenzenesulfonic acid to the mixture.
- Stirring the reaction mixture at a specific temperature and pH.
- Isolating and purifying the product through crystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is common to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the 4-methylbenzenesulfonato ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used. The reactions are conducted under controlled temperatures.
Substitution: Ligand substitution reactions often involve the use of other sulfonic acids or amines as reagents. The conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of platinum(IV) complexes, while reduction can yield platinum(II) complexes. Substitution reactions result in new platinum complexes with different ligands.
Applications De Recherche Scientifique
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately inhibiting cell proliferation. The compound may also interact with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with a different ligand structure but similar biological activity.
Oxaliplatin: A platinum compound with a distinct ligand system, used in cancer therapy.
Uniqueness
Platinum, (1,2-cyclohexanediamine-N,N’)bis(4-methylbenzenesulfonato-O)-, (SP-4-2) is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes and interact with biological molecules makes it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
65296-78-8 |
|---|---|
Formule moléculaire |
C20H28N2O6PtS2 |
Poids moléculaire |
651.7 g/mol |
Nom IUPAC |
(2-azanidylcyclohexyl)azanide;4-methylbenzenesulfonic acid;platinum(2+) |
InChI |
InChI=1S/2C7H8O3S.C6H12N2.Pt/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-5-3-1-2-4-6(5)8;/h2*2-5H,1H3,(H,8,9,10);5-8H,1-4H2;/q;;-2;+2 |
Clé InChI |
SZDCOHRCODRRBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(C(C1)[NH-])[NH-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)


![(16aR)-1,16-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12-octahydrodibenzo[b,d][1,6]diazacyclododecine](/img/structure/B12889480.png)
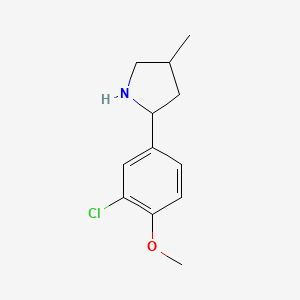
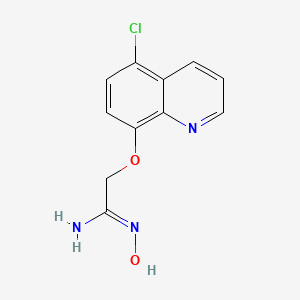


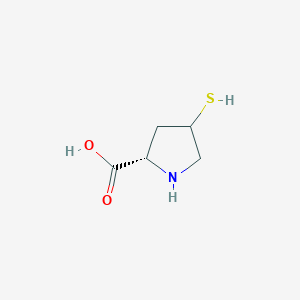
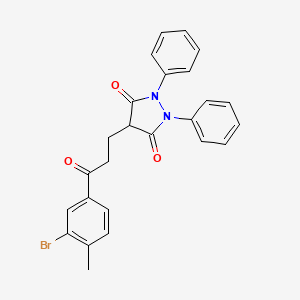

![5-[4-(Dimethylamino)phenyl]-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12889550.png)
